β-Amino Acid Scaffold Provides Superior Metabolic Stability Versus α-Amino Acid Regioisomer
The target compound is a β-amino acid ester, whereas N-Boc-4-bromo-L-phenylalanine methyl ester (CAS 266306-18-7) is the regioisomeric α-amino acid derivative. β-Amino acid-containing peptides are documented to exhibit substantially prolonged half-lives in human serum relative to their α-peptide counterparts. In a representative study, a β-peptide showed >90% intact peptide remaining after 24 h incubation in human serum, compared to <10% for the corresponding α-peptide due to rapid proteolytic cleavage [1]. While this class-level evidence does not derive from the exact compound, the structural basis for stability is intrinsic to the β-amino acid backbone and directly transferable to the target compound.
| Evidence Dimension | Metabolic stability in human serum |
|---|---|
| Target Compound Data | β-Peptide scaffold: >90% intact after 24 h (class-level inference) |
| Comparator Or Baseline | α-Peptide scaffold: <10% intact after 24 h |
| Quantified Difference | >9-fold longer stability window for β-peptide backbone |
| Conditions | In vitro human serum incubation, 37 °C, 24 h; representative class-level data |
Why This Matters
Procurement of the β-amino acid ester is mandatory for programs requiring extended in vivo half-life or resistance to endogenous proteases, where the α-amino acid regioisomer would be non-viable.
- [1] Seebach D, et al. β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helv Chim Acta. 1996;79:913-941. (Class-level evidence for protease stability of β-peptides vs α-peptides.) View Source
